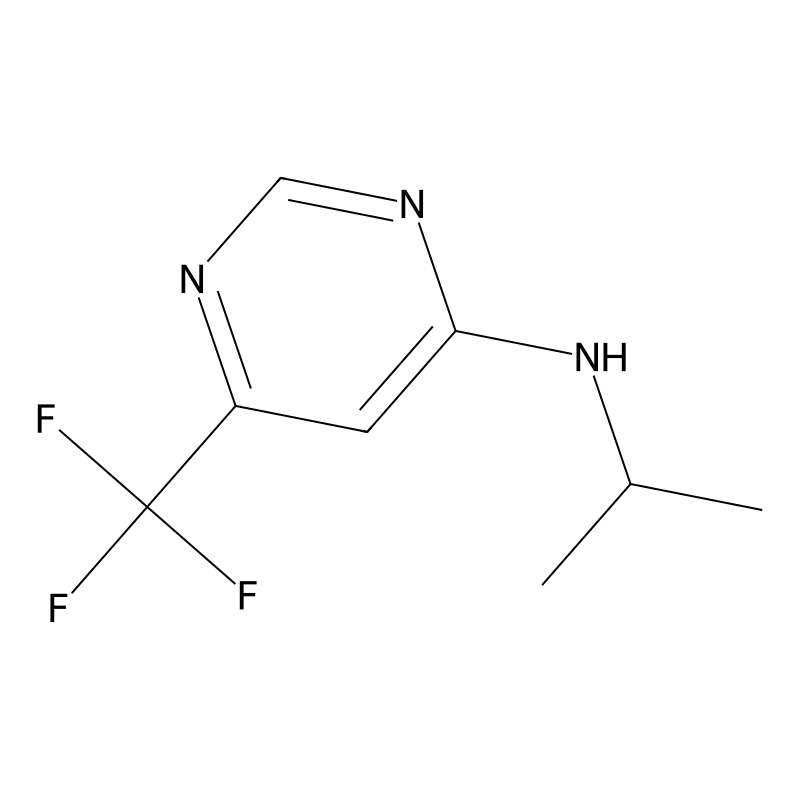

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and an isopropyl amine. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical research. The molecular formula for this compound is C₈H₈F₃N₃, and it has been studied for its potential applications in various fields, including pharmaceuticals and agriculture.

Since there's no known research on this compound, its mechanism of action is unknown.

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats.

- Working in a fume hood.

- Consulting with a safety professional before handling the compound.

While the absence of information doesn't preclude its use in research, it suggests that N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine is likely a niche molecule or one under development.

Possible Research Areas:

Here are some potential areas where this molecule could be explored based on its functional groups:

Pyrimidine derivatives

Pyrimidines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Research into new pyrimidine derivatives often focuses on medicinal chemistry applications such as developing new drugs []. The trifluoromethyl group (CF3) is a common functional group used in medicinal chemistry due to its ability to improve the potency and bioavailability of drugs [].

Alkyl substitution

The presence of the isopropyl group (propan-2-yl) could be part of an investigation into how modifying the structure of a parent molecule affects its properties. This is a common approach in medicinal chemistry to optimize the activity of a drug candidate.

Finding More Information:

Patent databases

Scientific research can sometimes be foreshadowed by patent filings. Searching patent databases with the compound name or similar structures might reveal research efforts involving N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine.

Future Publications

As research progresses, information on N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine might be published in scientific journals or presented at conferences.

For example, reactions involving electrophilic aromatic substitution could occur where the pyrimidine nitrogen acts as a nucleophile. Furthermore, the compound may also participate in coupling reactions to form more complex structures relevant in drug design and synthesis.

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine exhibits notable biological activities. It has been investigated for its role as an inhibitor of specific enzymes and receptors, particularly in cancer therapy and metabolic disorders. Studies have shown that derivatives of this compound can act as inhibitors for various protein targets, including those involved in signal transduction pathways associated with cancer cell proliferation and survival .

The biological activity is often attributed to the trifluoromethyl group, which can enhance binding affinity to biological targets due to increased hydrophobic interactions and electronic effects.

The synthesis of N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common method includes:

- Formation of the Pyrimidine Ring: Starting from appropriate precursors such as urea or thiourea, combined with aldehydes or ketones under acidic or basic conditions.

- Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination or using reagents like trifluoroacetic anhydride.

- Amine Substitution: The final step often involves introducing the isopropyl amine group via nucleophilic substitution on a suitable precursor.

These steps may vary based on specific experimental conditions and desired yields .

N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine has several potential applications:

- Pharmaceuticals: It is being explored as a scaffold for developing new drugs targeting various diseases, particularly cancers and metabolic disorders.

- Agricultural Chemicals: Its derivatives have shown promise as insecticides and fungicides due to their biological activity against pests .

- Research Tool: The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions.

Interaction studies have demonstrated that N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine can effectively bind to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities and modes of interaction with target proteins.

- In Vitro Assays: To evaluate the biological efficacy against specific cell lines or enzymes.

These studies help elucidate the mechanism of action and optimize the compound for enhanced efficacy .

Several compounds share structural similarities with N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains a piperidine instead of isopropyl amine | Potentially different pharmacological profiles |

| 5-chloro-N-(1-methylpropyl)-6-(trifluoromethyl)pyrimidin-4-amine | Chlorine substitution on the pyrimidine ring | Enhanced herbicidal activity |

| N-(4-fluoro-2-methoxyphenyl)-pyrimidin-2-amine | Fluoro and methoxy substitutions | Different receptor targeting capabilities |

These compounds illustrate the diversity within pyrimidine derivatives while highlighting how modifications can lead to distinct biological activities and applications.

Evolutionary Significance of Pyrimidine Scaffolds

Pyrimidines, as fundamental components of nucleic acids, have been intrinsically linked to biological processes since the prebiotic era. The discovery of cytosine, thymine, and uracil as essential genetic building blocks laid the groundwork for understanding their pharmacological potential. Early medicinal chemistry efforts focused on natural pyrimidine analogs, with the 19th-century synthesis of barbituric acid marking the first intentional modification of the core scaffold for therapeutic purposes.

Table 1: Key Milestones in Pyrimidine-Based Drug Development

| Year | Discovery | Impact |

|---|---|---|

| 1879 | Barbituric acid synthesis | Demonstrated synthetic accessibility of modified pyrimidines |

| 1950s | 5-Fluorouracil development | Established fluorinated pyrimidines as anticancer agents |

| 1987 | Zidovudine approval | Validated pyrimidines as antiviral scaffolds |

| 2010s | Osimertinib design | Showcased targeted trifluoromethyl-pyrimidine kinase inhibitors |

The introduction of fluorine atoms into pyrimidine systems during the mid-20th century revolutionized their pharmaceutical applications. Fluorination strategies enhanced metabolic stability while modulating electron distribution across the aromatic system, enabling precise control over molecular interactions with biological targets.

Structural Innovations in Medicinal Pyrimidines

Modern pyrimidine derivatives employ three primary structural strategies:

- Position-Specific Fluorination: The 2- and 6-positions demonstrate particular sensitivity to trifluoromethyl substitution, creating strong dipole moments that influence binding pocket interactions.

- Amino Group Functionalization: N-substitution patterns, as seen in N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine, balance hydrogen bonding capacity with steric requirements for target engagement.

- Heterocyclic Fusion: Strategic annulation with other ring systems expands spatial coverage in enzyme active sites while maintaining planarity for π-π stacking interactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents one of the most fundamental and widely utilized approaches for pyrimidine core functionalization, particularly in the synthesis of N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine. The inherent electron-deficient nature of the pyrimidine ring system makes it highly susceptible to nucleophilic attack, enabling efficient substitution reactions under relatively mild conditions [1] [2].

The mechanism of nucleophilic aromatic substitution on pyrimidines proceeds through the classical addition-elimination pathway, where the nucleophile initially attacks the electron-poor aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate subsequently undergoes elimination of the leaving group to restore aromaticity [3] [1]. The electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the electrophilicity of the pyrimidine ring, particularly at the 2- and 4-positions, making these sites highly reactive toward nucleophilic substitution [4].

Regioselectivity patterns in pyrimidine nucleophilic aromatic substitution are well-established and predictable. Attack preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atoms), as these positions allow for resonance stabilization of the anionic intermediate through delocalization of the negative charge onto the electronegative nitrogen atoms [4]. The 3-position (meta to nitrogen) is significantly less reactive because such resonance stabilization is not available [4]. This regioselectivity is crucial for the targeted synthesis of 4-aminopyrimidines, including the compound of interest.

Solvent system selection plays a critical role in optimizing nucleophilic aromatic substitution reactions. Recent studies have demonstrated that polar protic solvents, particularly alcoholic systems, provide superior reactivity compared to polar aprotic solvents traditionally used in nucleophilic substitution reactions [5] [6]. The use of polyethylene glycol 400 (PEG400) as a green solvent has shown remarkable success in facilitating nucleophilic aromatic substitution of nitrogen-containing heterocycles, providing both environmental benefits and enhanced reaction efficiency [5].

Mechanistic considerations for amine nucleophiles, such as isopropylamine in the synthesis of the target compound, involve initial formation of a σ-complex followed by proton transfer and elimination of the leaving group. The reaction typically proceeds under thermal conditions (80-120°C) in the presence of a suitable base to neutralize the hydrogen halide byproduct [7] [6]. The choice of base is crucial, with potassium carbonate and sodium hydride being commonly employed depending on the specific reaction conditions and solvent system [6].

Optimization strategies for nucleophilic aromatic substitution include careful control of reaction temperature, nucleophile concentration, and reaction time. Studies have shown that the reaction rate is highly dependent on the nucleophilicity of the attacking species and the electron-withdrawing ability of substituents on the pyrimidine ring [2]. The trifluoromethyl group serves as an excellent activating group, increasing the reaction rate by several orders of magnitude compared to unsubstituted pyrimidines [8].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for pyrimidine core functionalization, offering complementary selectivity and reactivity patterns to traditional nucleophilic aromatic substitution methods. These reactions are particularly valuable for introducing carbon-carbon bonds and for functionalization at positions that may be challenging to access through conventional nucleophilic substitution [6] [9].

Suzuki-Miyaura coupling represents one of the most extensively studied and practically useful transition metal-catalyzed reactions for pyrimidine synthesis. The reaction involves the coupling of halogenated pyrimidines with aryl or alkyl boronic acids in the presence of a palladium catalyst and a base [6] [10]. For dichloropyrimidines, the reaction can be executed in a regioselective manner, with the 4-position typically showing higher reactivity than the 2-position under standard conditions [6].

Catalyst systems for Suzuki coupling of pyrimidines have been extensively optimized. Tetrakis(triphenylphosphine)palladium(0) remains the most commonly employed catalyst, though more advanced catalyst systems such as Pd(dppf)₂Cl₂ and XPhosPdG₂ have shown enhanced performance in challenging substrates [6] [11]. The choice of catalyst is often dictated by the specific substitution pattern of the pyrimidine substrate and the desired reaction conditions.

Solvent system optimization for Suzuki coupling reactions has revealed that alcoholic solvent mixtures provide superior reactivity compared to traditional polar aprotic solvents. The use of ethanol-water mixtures has been shown to enable room temperature reactions that would otherwise require elevated temperatures in dimethylformamide or dioxane [6]. This discovery has significant implications for industrial-scale synthesis, as it reduces energy requirements and improves overall process economics.

Mechanistic pathway for Suzuki coupling involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product [9]. The presence of base is essential for activation of the boronic acid through formation of the more nucleophilic boronate species. The reaction is generally tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules [9].

Sequential coupling strategies have been developed for the synthesis of multiply substituted pyrimidines. One-pot double Suzuki coupling procedures allow for the efficient synthesis of 2,4-diarylated pyrimidines from dichloropyrimidine starting materials [6]. These reactions typically require sequential addition of different boronic acids under optimized conditions to achieve selective mono- and dicoupling products.

Cross-coupling reaction scope extends beyond Suzuki coupling to include other palladium-catalyzed transformations such as Sonogashira coupling for alkyne introduction, Heck reactions for alkene functionalization, and Buchwald-Hartwig amination for carbon-nitrogen bond formation [9]. Each of these reactions offers unique advantages for specific synthetic targets and can be integrated into multi-step synthetic sequences.

Process Optimization for Industrial-Scale Production

Solvent System Selection and Reaction Kinetics

The selection of appropriate solvent systems is fundamental to the successful industrial-scale production of N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine. Solvent choice directly impacts reaction kinetics, product selectivity, purification requirements, and overall process economics. Modern approaches to solvent selection incorporate principles of green chemistry while maintaining high synthetic efficiency [12] [13].

Reaction kinetics modeling has revealed that pyrimidine synthesis reactions typically follow first-order kinetics with respect to the pyrimidine substrate, though the nucleophile concentration may exhibit zero-order or partial-order dependence depending on the specific reaction conditions [14]. Kinetic studies have demonstrated that the rate-determining step in nucleophilic aromatic substitution is typically the initial nucleophilic attack, rather than the subsequent elimination of the leaving group [15].

Solvent polarity effects on reaction kinetics have been systematically studied using computational and experimental approaches. The Dimroth-Reichardt parameter (ET) has been shown to correlate well with reaction rates in pyrimidine nucleophilic substitution reactions, with higher polarity solvents generally providing faster reaction rates [16]. However, the relationship is not strictly linear, as hydrogen bonding interactions and specific solvation effects can significantly influence the observed kinetics [16].

Alcoholic solvent systems have emerged as particularly effective for pyrimidine functionalization reactions. Ethanol and methanol provide an optimal balance of polarity, hydrogen bonding ability, and protic character that accelerates nucleophilic aromatic substitution while maintaining good solubility for both reactants and products [6]. The use of ethanol-water mixtures has been shown to enable reactions at significantly lower temperatures compared to traditional polar aprotic solvents [6].

D-optimality criteria have been applied to the systematic selection of optimal solvent combinations for pyrimidine synthesis. This computational approach allows for the identification of solvent systems that maximize reaction rate while minimizing variability in experimental outcomes [12]. The method has proven particularly valuable for optimizing multi-component solvent systems where traditional one-variable-at-a-time approaches are inefficient.

Temperature optimization studies have revealed that most pyrimidine nucleophilic substitution reactions exhibit Arrhenius behavior over the temperature range of 25-120°C. Activation energies typically range from 15-25 kcal/mol, with lower values observed for more electron-deficient pyrimidine substrates [17]. The presence of electron-withdrawing groups such as trifluoromethyl significantly reduces the activation energy, enabling reactions to proceed at lower temperatures [17].

Reaction engineering considerations for industrial-scale synthesis include heat transfer efficiency, mixing requirements, and residence time optimization. Continuous flow reactors have shown particular promise for pyrimidine synthesis, offering improved heat and mass transfer characteristics compared to traditional batch processes [18]. The use of microreactors enables precise control over reaction conditions and can significantly improve product selectivity [19].

Purification Challenges in Fluorinated Compound Synthesis

The synthesis of fluorinated pyrimidines presents unique purification challenges that must be addressed for successful industrial-scale production. The presence of the trifluoromethyl group significantly alters the physical and chemical properties of the target compound, requiring specialized purification techniques and careful consideration of process design [20] [21].

Chromatographic separation of fluorinated pyrimidines often requires modified stationary phases and mobile phase systems compared to non-fluorinated analogues. The highly electron-withdrawing nature of the trifluoromethyl group affects the compound's interaction with traditional silica gel, often requiring the use of specialized fluorinated stationary phases or alternative separation techniques [20]. Preparative high-performance liquid chromatography (HPLC) has proven effective for laboratory-scale purification, though the high cost of fluorinated solvents presents challenges for large-scale applications [21].

Crystallization optimization represents a critical aspect of fluorinated compound purification. The presence of fluorine atoms can significantly alter crystal packing arrangements and intermolecular interactions, often resulting in different polymorphic forms compared to non-fluorinated analogues [20]. Systematic screening of crystallization conditions, including solvent selection, temperature profiles, and seeding strategies, is essential for developing robust industrial crystallization processes [22].

Distillation considerations for fluorinated pyrimidines require careful attention to thermal stability and decomposition pathways. The carbon-fluorine bond is generally stable under normal distillation conditions, but the presence of other functional groups, particularly the amino group, can lead to thermal decomposition at elevated temperatures [20]. Vacuum distillation or steam distillation may be necessary to achieve purification without thermal degradation [21].

Solvent recovery systems for fluorinated compound synthesis must account for the unique properties of fluorinated solvents and the potential for azeotrope formation. Many fluorinated solvents are expensive and environmentally regulated, making efficient recovery essential for economic viability [20]. Advanced distillation techniques, including extractive distillation and membrane separation, have been developed specifically for fluorinated solvent recovery [23].

Environmental considerations in fluorinated compound purification include the proper handling and disposal of fluorinated waste streams. Many fluorinated compounds are persistent in the environment and require specialized waste treatment procedures [23]. The development of closed-loop processes that minimize fluorinated waste generation is becoming increasingly important for industrial sustainability [20].

Quality control parameters for fluorinated pyrimidines include not only traditional purity metrics but also specific tests for fluorine content, residual fluorinated solvents, and potential decomposition products. Analytical methods such as ¹⁹F NMR spectroscopy, ion chromatography, and mass spectrometry are essential for comprehensive quality assessment [21]. The establishment of appropriate specifications for fluorinated impurities is crucial for pharmaceutical applications [20].